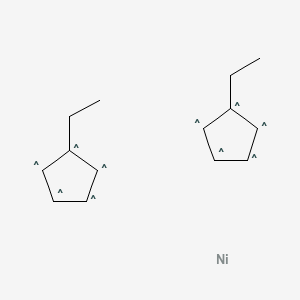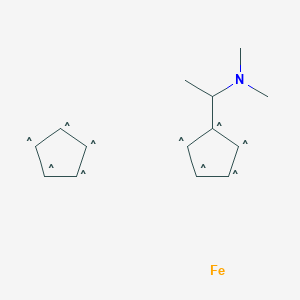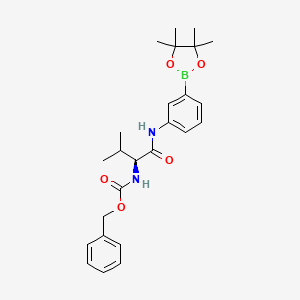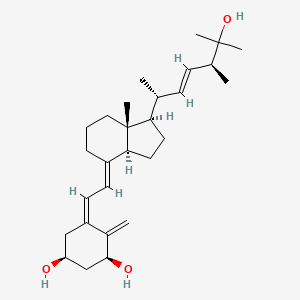![molecular formula C12H13N3O5S2 B6318807 3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide CAS No. 105142-77-6](/img/structure/B6318807.png)
3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide, or 3-AP4HBS, is a synthetic chemical compound that is widely used in scientific research. It is a derivative of the amino acid phenylalanine, and its structure is composed of two sulfonamide groups, an amine group and a phenyl ring. 3-AP4HBS has a wide range of applications in scientific research, including its use as a reagent in biochemical and physiological studies, as well as in the synthesis of other compounds.
科学研究应用
3-AP4HBS has a wide range of applications in scientific research. It is used as a reagent in biochemical and physiological studies, as well as in the synthesis of other compounds. For example, 3-AP4HBS can be used to synthesize 3-aminobenzene-sulfonamide derivatives, which are useful for studying the effects of drugs on protein-protein interactions. It can also be used to synthesize 3-aminophenylsulfonamides, which are useful for studying the effects of drugs on enzyme activity.
作用机制
Target of Action
The primary target of 3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that sulfonamides, such as this compound, often act as inhibitors of carbonic anhydrases . They may bind to the active site of the enzyme, preventing its normal substrate, carbon dioxide, from entering the active site, thereby inhibiting the enzyme’s catalytic activity.
Biochemical Pathways
Carbonic anhydrases play a crucial role in these processes, and their inhibition can disrupt normal physiological functions .
Result of Action
For example, inhibition of carbonic anhydrase in the kidneys can affect urine concentration and pH .
实验室实验的优点和局限性
The main advantage of using 3-AP4HBS in laboratory experiments is its high solubility in water, which makes it easy to work with and manipulate. In addition, 3-AP4HBS is relatively inexpensive and widely available, making it an attractive option for researchers.
However, there are some limitations associated with the use of 3-AP4HBS in laboratory experiments. For example, the compound is unstable in acidic and basic solutions, meaning that it must be used quickly after preparation. In addition, 3-AP4HBS is not very soluble in organic solvents, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for research involving 3-AP4HBS. For example, further studies could be conducted to better understand the mechanism of action of the compound, and to explore its potential therapeutic applications. In addition, 3-AP4HBS could be used in the synthesis of other compounds, such as 3-aminobenzene-sulfonamides and 3-aminophenylsulfonamides, which could be used to study the effects of drugs on protein-protein interactions and enzyme activity, respectively. Finally, 3-AP4HBS could be used in the development of new drugs and drug delivery systems, as well as in the study of the effects of environmental toxins on human health.
合成方法
3-AP4HBS can be synthesized through a variety of methods, including an acid-catalyzed reaction of 3-amino-benzenesulfonamide and 4-hydroxybenzaldehyde. This reaction is carried out in an acidic environment, such as sulfuric acid, and the resulting product is then purified by recrystallization. Other methods of synthesis include the use of a Grignard reagent, a Wittig reaction, and a Schotten-Baumann reaction.
属性
IUPAC Name |
3-amino-4-hydroxy-N-(3-sulfamoylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S2/c13-11-7-10(4-5-12(11)16)22(19,20)15-8-2-1-3-9(6-8)21(14,17)18/h1-7,15-16H,13H2,(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBKSBBYEJGBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NS(=O)(=O)C2=CC(=C(C=C2)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6,6]-Phenyl-C61-butyric acid n-octyl ester; 98%](/img/structure/B6318730.png)




![1-Benzyl-3-{(1R,2R)-2-[(11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-ylamino]cyclohexyl}urea, 97%](/img/structure/B6318757.png)

![(11bS)-N,N-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6318767.png)

![t-Butyl N-[(1S,4R,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B6318785.png)
![3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline](/img/structure/B6318799.png)


